5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
The compound 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic molecule that features a pyrazole ring, a triazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from simpler precursors. The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a carbonyl compound, followed by bromination to introduce the bromo group . The triazole ring is often formed through cycloaddition reactions involving azides and alkynes . The thiol group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials .
Chemical Reactions Analysis
Types of Reactions
The compound 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield a disulfide, while substitution of the bromo group with an amine would yield an aminated derivative .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. Its pyrazole and triazole rings are known to interact with various enzymes and receptors, making it a valuable tool in biochemical studies .
Medicine
Its structure suggests it could be used to develop drugs with anti-inflammatory, anti-cancer, or antimicrobial properties .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its heterocyclic structure makes it a candidate for use in electronic or optical materials .
Mechanism of Action
The mechanism of action of 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and triazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s activity . The thiol group can also interact with metal ions or form disulfide bonds, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole or triazole rings, such as:
- 4-bromo-1H-pyrazole
- 1,2,4-triazole derivatives
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
What sets 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its combination of a pyrazole ring, a triazole ring, and a thiol group. This unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[1-(4-bromopyrazol-1-yl)propan-2-yl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5S/c1-3-12-6-4-5-7-14(12)22-15(19-20-16(22)23)11(2)9-21-10-13(17)8-18-21/h4-8,10-11H,3,9H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJPKLYYHIGWEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NNC2=S)C(C)CN3C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.